N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 872881-51-1
VCID: VC7387477
InChI: InChI=1S/C17H23N3O8S/c21-6-4-18-16(22)17(23)19-11-15-20(5-1-7-28-15)29(24,25)12-2-3-13-14(10-12)27-9-8-26-13/h2-3,10,15,21H,1,4-9,11H2,(H,18,22)(H,19,23)
SMILES: C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Molecular Formula: C17H23N3O8S
Molecular Weight: 429.44

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide

CAS No.: 872881-51-1

Cat. No.: VC7387477

Molecular Formula: C17H23N3O8S

Molecular Weight: 429.44

* For research use only. Not for human or veterinary use.

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide - 872881-51-1

Specification

CAS No. 872881-51-1
Molecular Formula C17H23N3O8S
Molecular Weight 429.44
IUPAC Name N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
Standard InChI InChI=1S/C17H23N3O8S/c21-6-4-18-16(22)17(23)19-11-15-20(5-1-7-28-15)29(24,25)12-2-3-13-14(10-12)27-9-8-26-13/h2-3,10,15,21H,1,4-9,11H2,(H,18,22)(H,19,23)
Standard InChI Key OJQCWSNNWCSIHU-UHFFFAOYSA-N
SMILES C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC3=C(C=C2)OCCO3

Introduction

The compound 2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule belonging to the pyrrolopyrimidine class. It features a pyrimidine core substituted with various aromatic groups and a thioether functionality. Despite the lack of specific information on this exact compound, related compounds in the pyrrolopyrimidine class have been extensively studied for their potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of pyrrolopyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. Key steps may include condensation reactions, cyclization, and substitution reactions. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to monitor progress and confirm product identity.

Biological Activity and Potential Applications

Compounds in the pyrrolopyrimidine class often exhibit biological activities due to their ability to interact with biological targets such as enzymes or receptors. While specific mechanisms of action for 2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one are not documented, related compounds have shown potential in pharmacological studies, particularly in areas such as anticancer and antimicrobial research.

Biological ActivityPotential Applications
Anticancer ActivityInhibition of tumor cell growth
Antimicrobial ActivityTreatment of bacterial infections
Anti-inflammatory ActivityTreatment of inflammatory conditions

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